Binimetinib was developed as part of a research initiative aimed at targeting the MAPK pathway, which is frequently dysregulated in cancer. It is classified as an antineoplastic agent and belongs to the category of small molecule inhibitors. The compound is primarily utilized in clinical settings for treating patients with BRAF-mutant melanoma and other malignancies.
The synthesis of binimetinib involves several chemical reactions that require careful control of reaction conditions to achieve high purity and yield. The synthetic route typically includes:
The synthetic process is optimized for scalability and reproducibility, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates and final products. Advanced analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of binimetinib.
Binimetinib has a complex molecular structure that can be represented by its chemical formula . The three-dimensional arrangement includes a central scaffold that interacts specifically with the MEK enzyme.
Key structural data include:
Binimetinib undergoes various chemical reactions that can impact its efficacy and stability:
Understanding these reactions is crucial for developing effective drug formulations and ensuring patient safety. Stability-indicating assays are routinely conducted to monitor degradation pathways under different conditions.
Binimetinib exerts its pharmacological effects by specifically inhibiting MEK 1 and MEK 2 kinases within the MAPK/ERK signaling pathway. This inhibition prevents the phosphorylation of extracellular signal-regulated kinases (ERKs), thereby blocking downstream signaling responsible for cell growth and proliferation.
Research indicates that binimetinib effectively induces apoptosis in cancer cells with aberrant MAPK signaling. Clinical studies have demonstrated its ability to reduce tumor size in patients with specific genetic mutations.
Binimetinib has been investigated extensively for its potential applications in treating various cancers, particularly those harboring mutations in BRAF or RAS genes. Its use has been documented in clinical trials for:
MEK 162-13C, also known as Binimetinib-13C, is a carbon-13 isotopically labeled analog of the MEK1/2 inhibitor binimetinib (MEK162). The base compound (C₁₇H₁₅BrF₂N₄O₃; MW 441.23 g/mol) features a benzimidazole core with fluorophenyl and carboxamide substituents [1] [4]. Isotopic labeling specifically replaces natural carbon atoms with ¹³C isotopes at designated molecular positions, increasing the molecular mass by 1–3 Da depending on the number of substituted atoms. This modification is confirmed via high-resolution mass spectrometry (HRMS), which detects characteristic mass shifts in the molecular ion peak [2] [6].
Nuclear magnetic resonance (NMR) spectroscopy provides site-specific verification of ¹³C incorporation. The ¹³C-NMR spectrum exhibits distinct chemical shifts at labeled positions (e.g., the methyl group attached to the benzimidazole nitrogen or the methoxycarbonyl carbon), with the absence of coupling to adjacent protons due to the ¹³C isotope’s nuclear spin properties. This facilitates precise tracking in metabolic and pharmacokinetic studies [6] [8].
Table 1: Key Spectral Signatures for Structural Validation of MEK 162-13C
Technique | Characteristic Feature | Significance |
---|---|---|
HRMS | [M+H]⁺ at m/z 442–445 (vs. 441.23 for unlabeled) | Confirms molecular mass increase due to ¹³C labeling |
¹³C-NMR | Enhanced signals at δ 30–35 ppm (N-CH₃) and δ 160–165 ppm (C=O) | Verifies site-specific isotopic incorporation |
FT-IR | Unaltered absorption bands (e.g., C=O stretch at 1690 cm⁻¹) | Confirms functional group integrity |
The isotopic labeling in MEK 162-13C does not alter its fundamental chemical behavior but provides critical advantages for analytical detection. Like unlabeled binimetinib, it appears as a white to off-white solid with negligible aqueous solubility (<0.1 mg/mL) but high solubility in dimethyl sulfoxide (DMSO; 50 mg/mL, 113.32 mM) [4] [6]. The compound’s lipophilicity (logP ≈ 2.5) and ionization profile (pKa ~7.2 for the benzimidazole nitrogen) remain consistent, as confirmed by chromatographic retention times and electrophoretic mobility matching the unlabeled drug [6] [8].
Isotopic labeling minimally impacts electronic properties but enhances detectability in mass-based assays. For example, the ¹³C-labeled derivative shows identical UV-Vis absorption maxima (λₘₐₓ ~290 nm) but distinguishable MS/MS fragmentation patterns. This allows co-eluting labeled and unlabeled species to be differentiated in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, crucial for quantifying drug uptake in complex matrices [2] [8].
MEK 162-13C exhibits stability profiles comparable to its unlabeled counterpart under controlled conditions. Accelerated stability studies indicate no significant degradation when stored as a solid powder at -20°C for >24 months or in DMSO stock solutions (10 mM) at -80°C for 6 months. However, repeated freeze-thaw cycles (>5) or prolonged exposure to aqueous buffers (pH 7.4, 37°C) reduces recovery by >15% due to hydrolysis of the carboxamide group [1] [4].
Photostability assessments reveal that exposure to UV light (300–400 nm) induces partial decomposition (~10% over 48 hours), forming defluorinated byproducts. Consequently, handling under amber light and inert atmospheres is recommended. The compound’s stability in biological matrices (e.g., plasma) is concentration-dependent: at 1 µM, its half-life is 8 hours, necessitating immediate analysis or protease/phosphatase inhibition during sample processing [6] [7].
Table 2: Stability Profile of MEK 162-13C Under Standard Conditions
Condition | Stability Outcome | Recommendations |
---|---|---|
Solid, -20°C (desiccated) | Stable ≥24 months; purity >98% | Long-term storage |
10 mM DMSO, -80°C | Stable 6 months; <5% degradation products | Avoid freeze-thaw cycles beyond 5 iterations |
Aqueous buffer (pH 7.4, 37°C) | t₁/₂ = 48 hours; hydrolysis to carboxylic acid | Prepare fresh solutions; use low-pH buffers |
Human plasma (37°C) | t₁/₂ = 8 hours; enzymatic degradation | Immediate analysis or add protease inhibitors |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4